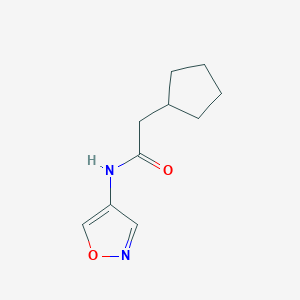

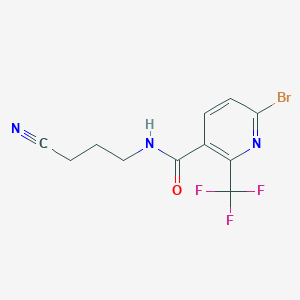

![molecular formula C24H24N6O3 B2411415 5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1021078-84-1](/img/structure/B2411415.png)

5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . It has been studied as a ligand for Alpha1-Adrenergic Receptor, which is a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

科学的研究の応用

Synthesis and Antimicrobial Activities

Research on derivatives of 1,2,4-triazole, which share structural similarities with the requested compound, demonstrates their potential in antimicrobial applications. A study by Bektaş et al. (2007) involved synthesizing novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluating their antimicrobial activities. Some of these derivatives exhibited moderate to good activities against various microorganisms, highlighting the utility of such compounds in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15(4), 2427-2438.

Alpha(1)-adrenoceptor Antagonists

Compounds structurally related to the requested molecule have been studied for their potential as alpha(1)-adrenoceptor antagonists. A study by Betti et al. (2002) focused on designing and synthesizing new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives based on a three-dimensional pharmacophore model for alpha(1)-AR antagonists. These compounds showed significant alpha(1)-AR affinity and selectivity, contributing to the understanding of the structure-activity relationship in arylpiperazine compounds Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S. (2002). Journal of Medicinal Chemistry, 45(17), 3603-3611.

Bioactive Mannich Bases with Piperazines

A study by Gul et al. (2019) synthesized new Mannich bases incorporating piperazine structures and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds exhibited significant activity, suggesting potential applications in designing novel anticancer agents and enzyme inhibitors Gul, H., Tuğrak, M., Gul, M., Mazlumoglu, S., Sakagami, H., Gulcin, İ., & Supuran, C. (2019). Bioorganic Chemistry, 90, 103057.

Adenosine Receptor Affinity

Compounds with a pyrazolo[4,3-d]pyrimidine core, similar to the requested compound, have been investigated for their affinity towards human adenosine receptors. A study by Squarcialupi et al. (2017) synthesized derivatives targeting adenosine A1 and A2A receptor subtypes, finding some compounds with good affinity and selectivity. This research contributes to the development of targeted therapies for conditions mediated by adenosine receptors Squarcialupi, L., Betti, M., Catarzi, D., Varano, F., Falsini, M., Ravani, A., Pasquini, S., Vincenzi, F., Salmaso, V., Sturlese, M., Varani, K., Moro, S., & Colotta, V. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 248-263.

作用機序

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The activation or blockade of α1-ARs affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This results in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

特性

IUPAC Name |

5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O3/c1-33-22-10-6-5-9-20(22)27-11-13-28(14-12-27)23(31)16-29-24(32)21-15-19(26-30(21)17-25-29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEAOKYXQFPZRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

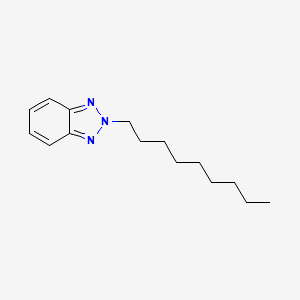

![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)

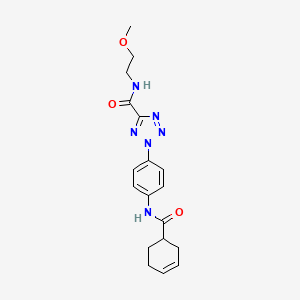

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)

![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)

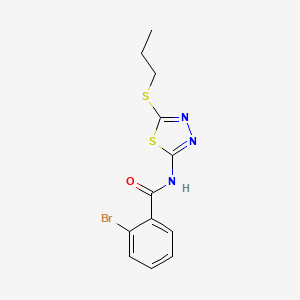

![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)

![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)